molecular formula C20H22F2N10O9P2S2 B12418629 Ulevostinag (isomer 1)

Ulevostinag (isomer 1)

Cat. No.: B12418629
M. Wt: 710.5 g/mol
InChI Key: YSUIQYOGTINQIN-UZFYAQMZSA-N
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Description

Ulevostinag (isomer 1) is a small molecule that acts as a stimulator of interferon genes (STING) agonist. It is a cyclic dinucleotide derivative developed as an anti-tumor agent. The compound has shown potential in activating immune responses, particularly in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ulevostinag (isomer 1) involves the formation of a cyclic dinucleotide structure. The preparation method includes the use of specific reagents and conditions to achieve the desired isomer. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of Ulevostinag (isomer 1) is carried out under controlled conditions to ensure high purity and consistency. The compound is typically produced in solid form and stored at low temperatures to maintain stability. The production process involves multiple steps, including purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Ulevostinag (isomer 1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can be performed to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in the reactions of Ulevostinag (isomer 1) include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products Formed

The major products formed from the reactions of Ulevostinag (isomer 1) depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups .

Scientific Research Applications

Ulevostinag (isomer 1) has several scientific research applications, including:

Mechanism of Action

Ulevostinag (isomer 1) exerts its effects by targeting the stimulator of interferon genes (STING) protein. Upon binding to STING, the compound activates the production of type I interferons and other pro-inflammatory cytokines. This activation leads to the stimulation of immune responses, particularly in the context of anti-tumor activity. The molecular targets and pathways involved include the STING pathway and downstream signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ulevostinag (isomer 1) is unique due to its specific isomeric form, which may exhibit different biological activity and stability compared to other isomers. Its ability to selectively activate the STING pathway makes it a valuable compound in cancer research and immunotherapy .

Properties

Molecular Formula

C20H22F2N10O9P2S2

Molecular Weight

710.5 g/mol

IUPAC Name

2-amino-9-[(1S,6R,8R,9S,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-difluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one

InChI

InChI=1S/C20H22F2N10O9P2S2/c21-8-6-1-36-42(34,44)40-12-7(39-18(9(12)22)31-4-27-10-14(23)25-3-26-15(10)31)2-37-43(35,45)41-13(8)19(38-6)32-5-28-11-16(32)29-20(24)30-17(11)33/h3-9,12-13,18-19H,1-2H2,(H,34,44)(H,35,45)(H2,23,25,26)(H3,24,29,30,33)/t6-,7-,8-,9+,12-,13-,18-,19-,42?,43?/m1/s1

InChI Key

YSUIQYOGTINQIN-UZFYAQMZSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)F)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=O)(O1)S)F)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)F)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=O)(O1)S)F)O

Origin of Product

United States

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